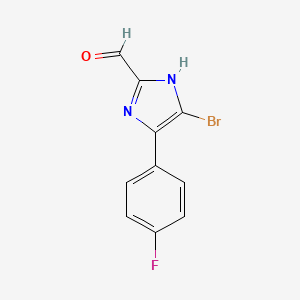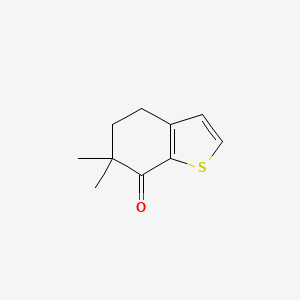
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: 2,2-dimethyl-1,3-dithiane and a suitable aryl halide.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions, where the benzothiophene ring can be functionalized using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Br₂, HNO₃
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound, known for its presence in various natural products and pharmaceuticals.
2,3-Dihydrobenzothiophene: A reduced form of benzothiophene with different reactivity.
6-Methylbenzothiophene: A methylated derivative with distinct chemical properties.
Uniqueness
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups and the dihydrobenzothiophene core can confer unique properties compared to other benzothiophene derivatives.
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
6,6-dimethyl-4,5-dihydro-1-benzothiophen-7-one |
InChI |
InChI=1S/C10H12OS/c1-10(2)5-3-7-4-6-12-8(7)9(10)11/h4,6H,3,5H2,1-2H3 |
Clé InChI |
VPAPYOSDIQGXGV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C1=O)SC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

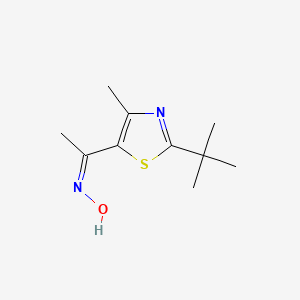
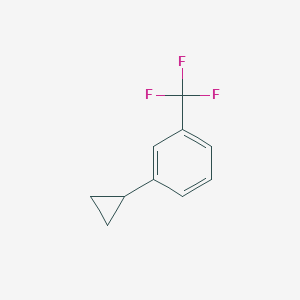

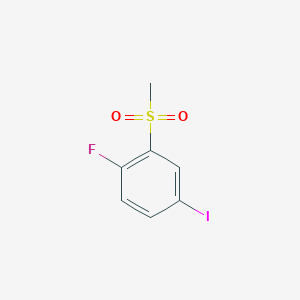
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)
![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)

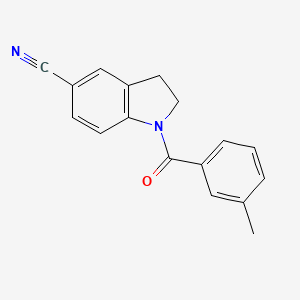
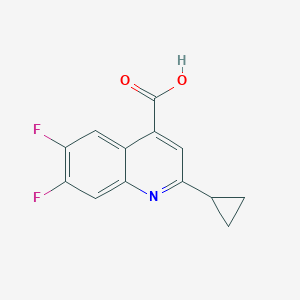
![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)

